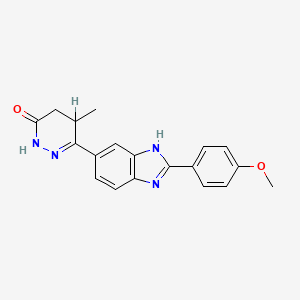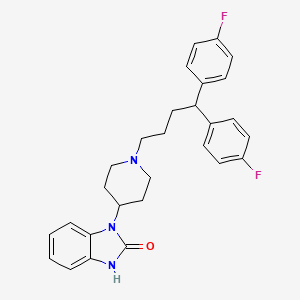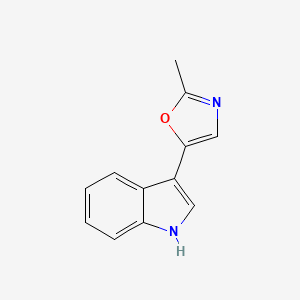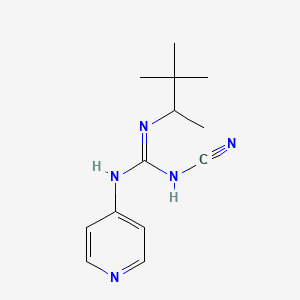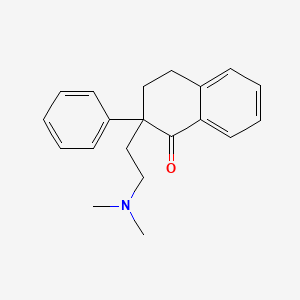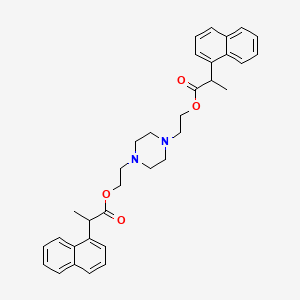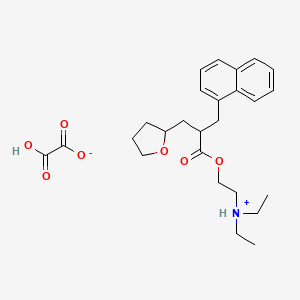
Protopanaxadiol
概要
説明
Protopanaxadiol (PPD) is an organic compound that is an aglycone of ginsenosides, a group of steroid glycosides. It is a dammarane-type tetracyclic terpene sapogenin found in ginseng (Panax ginseng) and in notoginseng (Panax pseudoginseng) . The health effects of protopanaxadiol inside the human body are still unclear .
Synthesis Analysis
The synthesis of Protopanaxadiol has been achieved through various methods. One study showed that the yields of protopanaxadiol from engineered peroxisome strains were approximately 78% higher than those of the parent strain . Another study showed that the exogenously dammarenediol-II and protopanaxadiol synthesis in yeast extracts were analyzed and examined using HPLC .Molecular Structure Analysis
Protopanaxadiol has a molecular formula of C30H52O3 . Its structure, properties, spectra, suppliers, and links can be found on various chemical databases .Chemical Reactions Analysis
The chemical transformation of Protopanaxadiol has been studied, particularly in relation to ginsenoside biosynthesis .Physical And Chemical Properties Analysis
Protopanaxadiol has a molar mass of 460.743 g·mol−1 . More specific physical and chemical properties can be found on various chemical databases .科学的研究の応用
Pharmaceutical Applications
Protopanaxadiol (PPD) is an aglycon found in several dammarene-type ginsenosides and has high potency as a pharmaceutical . However, the application of these ginsenosides has been limited because of the high production cost due to the rare content of PPD in Panax ginseng and a long cultivation time (4–6 years) .
Metabolic Engineering
In the field of metabolic engineering, PPD is used for the biological mass production of the PPD . De novo biosynthetic pathways for PPD were introduced in Saccharomyces cerevisiae and the metabolic flux toward the target molecule was restructured to avoid competition for carbon sources between native metabolic pathways and de novo biosynthetic pathways producing PPD in S. cerevisiae .
Anti-cancer Properties
PPD possesses anti-cancer properties . It has been studied for its potential in cancer treatment, particularly in the context of its bioactive compound extracted from ginseng .
Anti-inflammatory Properties
PPD also has anti-inflammatory effects . This makes it a potential candidate for the treatment of various inflammatory diseases .
Neuroprotective Properties
PPD has neuroprotective effects . This suggests that it could be used in the treatment of neurodegenerative diseases .
Cardioprotective Properties
PPD possesses cardioprotective properties . This means it could potentially be used in the treatment of heart diseases .
Anti-estrogenic Properties
PPD has antiestrogenic effects . This suggests that it could be used in the treatment of estrogen-dependent diseases .
Anxiolytic Effects
PPD has anxiolytic effects . This suggests that it could be used in the treatment of anxiety disorders .
作用機序
Target of Action
Protopanaxadiol (PPD) is an organic compound that is an aglycone of ginsenosides, a group of steroid glycosides . It has been found to interact with several targets in the body. One of the primary targets of PPD is Pentraxin 3 (PTX3) , which is highly expressed in the serum of patients with lupus nephritis . Another target of PPD is the lipid membrane of cells, particularly in the context of cancer treatment . Some reports also demonstrate the ability of PPD to bind to nuclear receptors , such as estrogen and glucocorticoid receptor .
Mode of Action
PPD interacts with its targets in various ways. In the case of PTX3, PPD has been shown to inhibit the abnormal proliferation of mesangial cells (MCs) with high expression of PTX3 . This interaction leads to the regulation of the PTX3/MAPK/ERK1/2 pathway . When it comes to the lipid membrane, PPD, which has a molecular structure similar to cholesterol, has been proposed to target the lipid membrane for its pharmacological effects .
Biochemical Pathways
PPD affects several biochemical pathways. The most notable is the PTX3/MAPK/ERK1/2 pathway . The excessive expression of PTX3 facilitates the proliferation of MCs, facilitates the activation of the MAPK/ERK1/2 signaling pathway, and increases the expression of HIF-1α . PPD can effectively inhibit this pathway, leading to the improvement of lupus nephritis symptoms .
Pharmacokinetics
The pharmacokinetics of PPD involves its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that PPD has relatively low bioavailability, with oral absorption nearly complete, and the majority undergoing first-pass metabolism . PPD has a high plasma protein binding rate and is relatively evenly distributed in the body . Following oral administration, PPD undergoes extensive metabolism, potentially involving one structural transformation and three hydroxylation reactions . The metabolites are primarily excreted through feces and urine, indicating the presence of enterohepatic circulation .
Result of Action
The action of PPD leads to several molecular and cellular effects. In the context of lupus nephritis, PPD can effectively inhibit the abnormal proliferation of MCs with high expression of PTX3 and significantly improve lupus nephritis symptoms such as proteinuria . In the context of cancer treatment, PPD induces apoptosis in HepG2 cells by directly affecting the physical properties of the cell membrane .
Safety and Hazards
将来の方向性
Research on Protopanaxadiol is ongoing, with studies exploring its potential in various applications. For instance, one study suggests that Protopanaxadiol might potentially act as a natural anti-diabetic compound . Another study presents in-depth knowledge on peroxisome biogenesis engineering in S.cerevisiae and could serve as basic information for improvement in ginsenosides production and as a potential platform to be utilized for other isoprenoids .
特性
IUPAC Name |
(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24-,25-,27-,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXFVCFISTUSOO-VUFVRDRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301028626 | |
| Record name | Protopanaxadiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Protopanaxadiol | |
CAS RN |
7755-01-3 | |
| Record name | Protopanaxadiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7755-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protopanaxadiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007755013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Protopanaxadiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7755-01-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROTOPANAXADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6717R7BP8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1]Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-[(dimethylamino)methyl]-8-(4-hydroxyphenyl)-](/img/structure/B1677885.png)
